![molecular formula C8H14N2O B1303462 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile CAS No. 90322-18-2](/img/structure/B1303462.png)

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related chemistry that can be informative for understanding the synthesis and properties of similar compounds. The first paper discusses Propanephosphonic acid anhydride (T3P), a reagent used in a variety of organic synthesis reactions, including the preparation of heterocycles, which are structures that can be found in compounds like tetrahydrofuran derivatives . The second paper describes the synthesis of a new branched tetrahydrofurane δ-sugar amino acid from cellulose, which involves the tetrahydrofurane structure, a key component in the compound of interest .

Synthesis Analysis

The synthesis of compounds related to "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" could potentially involve the use of T3P as a coupling and dehydrating agent, as mentioned in the first paper . T3P has been used for the synthesis of amino acid derivatives and peptidomimetics, which could be relevant for the synthesis of amino-functionalized tetrahydrofuran compounds. The second paper provides an example of synthesizing a tetrahydrofurane amino acid derivative in five steps with a high overall yield, which could offer insights into the synthetic route for the compound .

Molecular Structure Analysis

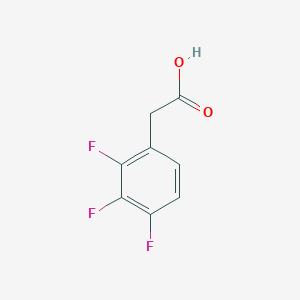

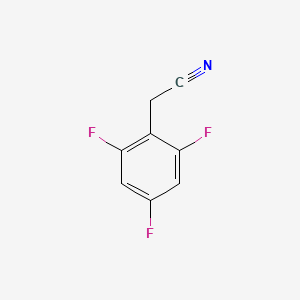

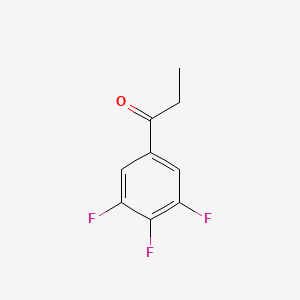

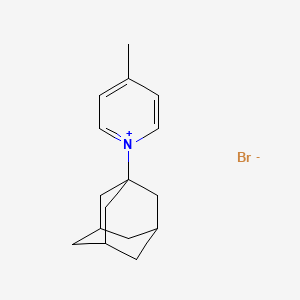

The molecular structure of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" would include a tetrahydrofuran ring, an amino group, and a nitrile group. The tetrahydrofurane structure is a key feature in the compound described in the second paper, and its structure was confirmed by extensive NMR analysis and mass spectrometry . These techniques could also be applied to analyze the molecular structure of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile".

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile", they do provide information on the types of reactions that similar compounds might undergo. For instance, the tetrahydrofurane amino acid described in the second paper could potentially undergo reactions typical of amino acids and heterocyclic compounds, such as condensation or functional group transformations . T3P, as mentioned in the first paper, could facilitate such reactions due to its broad functional group tolerance .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile" would likely be influenced by the presence of the tetrahydrofuran ring and the nitrile group. The tetrahydrofurane amino acid from the second paper is expected to have conformationally restricted structures due to the tetrahydrofurane ring, which could also be true for the compound of interest . The nitrile group would contribute to the compound's polarity and reactivity. The papers do not provide specific data on the physical properties of such compounds, but general principles of organic chemistry suggest that these functional groups would impact solubility, boiling point, and reactivity.

Aplicaciones Científicas De Investigación

Peptidomimetics and Amino Acid Research

The compound has been utilized as a chiral building block in the synthesis of δ-sugar amino acids, contributing to the field of peptidomimetics. Specifically, it aids in the creation of compounds with conformationally restricted structures, potentially offering new insights into protein structure and function. This application is pivotal in developing novel therapeutic agents and understanding biological processes at a molecular level (Defant et al., 2011).

Organic Synthesis and Chemical Reactions

The compound plays a role in the stereoselective generation of tetrahydrofur-2-ylmethyl radicals, crucial for organic synthesis and chemical reactions. It aids in producing functionalized tetrahydrofurans, essential components in various synthetic procedures and medicinal chemistry. This application showcases the compound's versatility in facilitating complex chemical transformations (Schuch et al., 2009).

Heterocyclic Compound Synthesis

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is instrumental in synthesizing heterocyclic compounds, a class of compounds with wide-ranging applications, including pharmaceuticals and materials science. Its role in forming indole-containing triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives, which exhibit antimicrobial activities, underscores its importance in medicinal chemistry (Behbehani et al., 2011).

Structural and Conformational Analysis

The compound's utility extends to its use in structural and conformational analysis of complex molecules. It has been involved in the study of molecular configurations and interactions, contributing to the understanding of molecular structures and their functionalities (Liu et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

3-(oxolan-2-ylmethylamino)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-3,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKZHSOMHSHFDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381389 |

Source

|

| Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile | |

CAS RN |

90322-18-2 |

Source

|

| Record name | 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)